ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a pyrrolo[1,2-a]benzimidazole core with various substituents, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, leading to the modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of pyrrolo[1,2-a]benzimidazole, such as:
- 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-4H-pyrrolo[1,2-a]benzimidazole
- Ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate analogs with different substituents
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
853334-00-6 |
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Molecular Formula |
C33H28N2O3 |
Molecular Weight |
500.6 g/mol |
IUPAC Name |
ethyl 4-benzyl-6,7-dimethyl-1-(naphthalene-2-carbonyl)pyrrolo[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C33H28N2O3/c1-4-38-33(37)27-19-30(31(36)26-15-14-24-12-8-9-13-25(24)18-26)35-29-17-22(3)21(2)16-28(29)34(32(27)35)20-23-10-6-5-7-11-23/h5-19H,4,20H2,1-3H3 |
InChI Key |
GTFYCGJMAXLLDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N(C3=C(N2C(=C1)C(=O)C4=CC5=CC=CC=C5C=C4)C=C(C(=C3)C)C)CC6=CC=CC=C6 |
Origin of Product |
United States |
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